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Compound of Interest

Compound Name: 10-Undecyl methane sulfonate

Cat. No.: B8555305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 10-

undecenyl methanesulfonate (CAS No. 52355-50-7). Due to the limited availability of published

experimental spectra for this specific compound, this document focuses on a comprehensive,

data-driven prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The information herein is compiled from established

spectroscopic principles and data from analogous chemical structures, offering a robust

reference for researchers working with this and similar long-chain alkyl sulfonate compounds.

Chemical Structure and Properties
IUPAC Name: undec-10-en-1-yl methanesulfonate

Synonyms: 10-Undecenyl Mesylate

CAS Number: 52355-50-7

Molecular Formula: C₁₂H₂₄O₃S

Molecular Weight: 248.38 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 10-undecenyl

methanesulfonate. These predictions are based on typical values for the functional groups

present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.8 ddt 1H =CH-

~4.9-5.0 m 2H =CH₂

~4.2 t 2H -CH₂-O-

~3.0 s 3H -SO₂-CH₃

~2.0 q 2H -CH₂-CH=

~1.7 p 2H -CH₂-CH₂-O-

~1.2-1.4 m 12H -(CH₂)₆-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~139 =CH-

~114 =CH₂

~70 -CH₂-O-

~37 -SO₂-CH₃

~34 -CH₂-CH=

~29 -(CH₂)₆-

~26 -CH₂-CH₂-O-

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3075 Medium =C-H stretch

~2925, ~2855 Strong C-H stretch (aliphatic)

~1640 Medium C=C stretch

~1360 Strong S=O asymmetric stretch

~1175 Strong S=O symmetric stretch

~965, ~910 Strong S-O-C stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Relative Intensity Assignment

248 Low [M]⁺ (Molecular Ion)

153 Moderate [M - CH₃SO₂]⁺

152 Moderate [M - CH₃SO₂H]⁺

97 High [CH₃SO₃]⁺

82 High
[C₆H₁₀]⁺ (from McLafferty

rearrangement)

79 Moderate [CH₃SO₂]⁺

Experimental Protocols
3.1 Synthesis of 10-Undecenyl Methanesulfonate

This protocol describes a general method for the synthesis of alkyl methanesulfonates from the

corresponding alcohol.[1][2][3]

Materials: 10-undecen-1-ol, methanesulfonyl chloride (MsCl), triethylamine (TEA) or pyridine,

and dry dichloromethane (DCM).

Procedure:
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Dissolve 10-undecen-1-ol (1 equivalent) in dry DCM in a round-bottom flask equipped with

a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.5 equivalents) to the solution.

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise while maintaining the

temperature at 0 °C.

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

Upon completion, quench the reaction by adding cold water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Wash the combined organic layers sequentially with cold 10% HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude 10-undecenyl methanesulfonate by column chromatography on silica gel.

3.2 Spectroscopic Characterization

NMR Spectroscopy:

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the data to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:
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Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR)

spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas

chromatography (GC-MS) or liquid chromatography (LC-MS) system.

For EI-MS, use a standard electron energy of 70 eV.

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment

ions.[4][5][6][7]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 10-undecenyl methanesulfonate.

Synthesis

Spectroscopic Characterization
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Synthesis and Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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